Home > Products > Screening Compounds P1378 > Cicletanine, (R)-
Cicletanine, (R)- - 109708-40-9

Cicletanine, (R)-

Catalog Number: EVT-3182625
CAS Number: 109708-40-9
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cicletanine is derived from pyridoxine and is synthesized through various chemical processes involving the modification of its molecular structure. The compound is primarily classified under antihypertensive drugs due to its effectiveness in lowering blood pressure through various biological pathways.

Synthesis Analysis

The synthesis of cicletanine involves multiple steps that include protection of hydroxyl groups, oxidation, and subsequent reactions to yield the final product. Key methods for synthesizing cicletanine include:

  1. Protection of Hydroxyl Groups: The initial step involves protecting the 3-hydroxy and 4-hydroxymethyl substituents of pyridoxine to yield a protected intermediate.
  2. Oxidation: The protected pyridoxine undergoes oxidation using sodium hypochlorite in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to convert primary alcohols into aldehydes.
  3. Formation of Cicletanine: Following oxidation, nucleophiles are added to form the desired furo-pyridine structure. The final step often involves refluxing in concentrated hydrochloric acid to obtain cicletanine hydrochloride as a salt.

The synthesis parameters such as temperature, concentration of reagents, and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Cicletanine possesses a complex molecular structure characterized by:

  • Molecular Formula: C13H14ClN
  • Molecular Weight: Approximately 233.71 g/mol
  • Structural Features: The compound contains a furo-pyridine ring system with a hydroxyl group at the 7-position and a chlorophenyl substituent at the 3-position.

The stereochemistry of cicletanine is significant; it exists as enantiomers with distinct pharmacological properties. The (R)-enantiomer has been identified as particularly effective in mediating antihypertensive effects through various pathways .

Chemical Reactions Analysis

Cicletanine participates in several chemical reactions that contribute to its pharmacological effects:

  1. Vasodilatory Reactions: Cicletanine enhances the synthesis of prostaglandins, particularly prostacyclin (PGI2), which leads to vasodilation.
  2. Renal Actions: The compound's sulfoconjugated metabolite inhibits Na+-dependent Cl-/HCO3- anion exchangers in renal tubules, promoting natriuresis.
  3. Interaction with Receptors: Cicletanine interacts with various receptors including alpha-adrenergic and muscarinic receptors, contributing to its diverse biological effects .
Mechanism of Action

The mechanism by which cicletanine exerts its antihypertensive effects involves several pathways:

  • Prostaglandin Synthesis: Cicletanine stimulates vascular prostaglandin synthesis, which plays a crucial role in vasodilation.
  • Inhibition of Phosphodiesterases: It inhibits low Km cyclic GMP phosphodiesterases, enhancing nitric oxide signaling pathways that lead to relaxation of vascular smooth muscle.
  • Calcium Channel Blockade: Cicletanine may block calcium channels directly or indirectly through potassium channel opening effects .

These mechanisms collectively contribute to cicletanine's ability to lower blood pressure while also providing protective effects against cardiovascular injuries associated with hypertension.

Physical and Chemical Properties Analysis

Cicletanine exhibits specific physical and chemical properties that are important for its pharmacological activity:

  • Solubility: Cicletanine is soluble in water and organic solvents such as ethanol and methanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: It has a defined melting point which can be used to assess purity during synthesis.

These properties are critical for formulation development and therapeutic applications .

Applications

Cicletanine has several scientific applications primarily focused on cardiovascular health:

  1. Antihypertensive Therapy: It is used clinically for managing hypertension due to its multifaceted mechanism of action.
  2. Diabetic Complications: Research suggests that cicletanine may help mitigate complications associated with diabetes by inhibiting specific protein kinases involved in diabetic pathologies .
  3. Combination Therapies: It shows potential when used in combination with other antihypertensive agents such as angiotensin-converting enzyme inhibitors to enhance therapeutic outcomes while minimizing side effects .
Introduction to Cicletanine in Cardiovascular Pharmacology

Historical Development and Clinical Positioning of Cicletanine

Cicletanine emerged from European pharmaceutical research in the 1980s as an innovative antihypertensive agent targeting multiple physiological pathways. Initial preclinical studies demonstrated its ability to lower blood pressure in deoxycorticosterone acetate (DOCA)-salt hypertensive rat models, even at non-diuretic doses. Chronic administration (30 mg/kg orally for 14 days) effectively reversed vascular hyperreactivity to noradrenaline and regressed cardiac hypertrophy, suggesting mechanisms beyond simple sodium excretion [5]. These early findings positioned cicletanine as a promising candidate with potential advantages over conventional antihypertensives, particularly regarding target organ protection [1] [5].

The clinical development pathway revealed cicletanine’s unique dual mechanisms: the (–)-enantiomer (corresponding to (R)-configuration) predominantly mediates vascular effects through endothelial modulation, while the (+)-enantiomer contributes to natriuretic activity [1] [3] [10]. This enantiomeric divergence became clinically relevant when studies demonstrated that (R)-cicletanine sulfate acts as an active natriuretic metabolite, with significant species-specific variation in vascular responses observed across experimental models [1] [7]. Despite showing efficacy in essential hypertension, cicletanine did not achieve first-line therapeutic status, partly due to the concurrent expansion of ACE inhibitors and calcium channel blockers. However, its investigational status for conditions like pulmonary arterial hypertension (NCT trial) and diabetic nephropathy reflects renewed interest in its multi-target pharmacology [4] [6].

Structural Characteristics and Stereochemical Considerations

Cicletanine (chemical name: 3-(4-chlorophenyl)-6-methyl-1H,3H-furo[3,4-c]pyridin-7-ol) features a furopyridine core with a chiral center at the C3 position of the pyridine ring, yielding two enantiomers: (+)-cicletanine (S-enantiomer) and (–)-cicletanine (R-enantiomer) [1] [9] [10]. The molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.71 g/mol for the base compound and 298.2 g/mol for the hydrochloride salt [4] [9]. The (R)-enantiomer demonstrates distinct biological activities due to stereospecific metabolism and receptor interactions:

  • Vascular Selectivity: (R)-Cicletanine potently inhibits angiotensin II (AII) and vasopressin-induced vasoconstriction in isolated rat renal and mesenteric vascular beds. At concentrations of 50–100 μM, it produces a significant rightward shift in AII dose-response curves, indicating competitive antagonism at vascular receptors [3].
  • Metabolic Fate: Following oral administration, (R)-cicletanine undergoes extensive stereoselective conjugation. In rat models, it forms approximately equal proportions of sulfate and glucuronide conjugates, whereas the (S)-enantiomer shows a 3:1 sulfate-to-glucuronide ratio. These conjugates exhibit different pharmacological activities, with (R)-cicletanine sulfate contributing significantly to the natriuretic effect [7] [10].
  • Mechanistic Basis: The antihypertensive action of (R)-cicletanine involves endothelial nitric oxide (NO) potentiation and phosphodiesterase inhibition (PDE5), elevating cyclic GMP levels in vascular smooth muscle. Additionally, it demonstrates protein kinase C (PKC) inhibitory activity, which reverses PKC-mediated inhibition of Na⁺/K⁺-ATPase phosphorylation, thereby reducing vascular tone [6] [9].

Table 1: Comparative Properties of Cicletanine Enantiomers

Property(R)-Cicletanine(S)-Cicletanine
Vasorelaxant ActivityHigh (Angiotensin II antagonism)Moderate
Primary ConjugatesSulfate (~50%), Glucuronide (~50%)Sulfate (~75%), Glucuronide (~25%)
Cardiac Hypertrophy ReversalSignificant in DOCA-salt ratsLimited data
cGMP ModulationPotent PDE5 inhibitionWeak
Natriuretic Metabolite(R)-Cicletanine sulfate(S)-Cicletanine sulfate

Current Therapeutic Indications and Market Formulations

Cicletanine hydrochloride (marketed as Tenstil® or Tenstaten®) is primarily indicated for essential hypertension, though its clinical applications are expanding based on its endothelial-protective and anti-remodeling properties [6] [9]. Modern formulations leverage enantiomeric specificity, with (R)-enantiomer-enriched preparations demonstrating enhanced vascular effects in preclinical models [8] [10]. Current therapeutic contexts include:

  • Monotherapy for Hypertension: Cicletanine’s multi-mechanistic action—combining vasodilation (via NO/cGMP and PKC inhibition), mild natriuresis, and sympathetic modulation—provides blood pressure control without significant hypokalemia risk. This distinguishes it from thiazide diuretics, which frequently cause electrolyte disturbances [6] [9].
  • Diabetic Vascular Complications: Clinical trials are investigating cicletanine for diabetic nephropathy and microalbuminuria, leveraging its ability to restore endothelial function and reduce glomerular hyperfiltration. Its PKC-inhibitory action may ameliorate microvascular damage in retinopathy and neuropathy [2] [8].
  • Combination Therapies: Patent-protected formulations combine (R)-cicletanine with agents like carvedilol (β-blocker), eplerenone (aldosterone antagonist), or lacidipine (calcium channel blocker). These combinations target complementary pathways: cicletanine’s endothelial modulation synergizes with neurohormonal blockade or calcium antagonism, potentially enabling lower doses and reduced adverse effects [2] [8].

Table 2: Investigational Cicletanine-Based Combination Therapies

Combination PartnerTherapeutic TargetMechanistic Rationale
EplerenoneDiabetic NephropathyAldosterone antagonism + endothelial protection
LacidipineSevere HypertensionCalcium channel blockade + NO potentiation
CarvedilolHeart Failure with Hypertensionβ-blockade + vascular PKC inhibition
Magnesium SupplementsPreeclampsiaVasorelaxation + electrolyte stabilization

Drug-eluting stents incorporating (R)-cicletanine are under exploration for coronary restenosis prevention, capitalizing on its antiproliferative effects on vascular smooth muscle cells [2] [8]. While global availability remains limited compared to mainstream antihypertensives, cicletanine’s unique pharmacology sustains interest for niche applications where endothelial dysfunction or microvascular injury predominates.

Properties

CAS Number

109708-40-9

Product Name

Cicletanine, (R)-

IUPAC Name

(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

InChI

InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1

InChI Key

CVKNDPRBJVBDSS-CQSZACIVSA-N

SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.